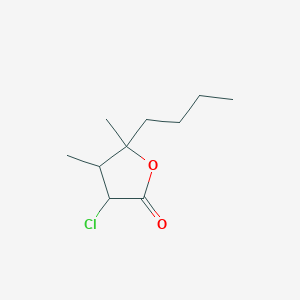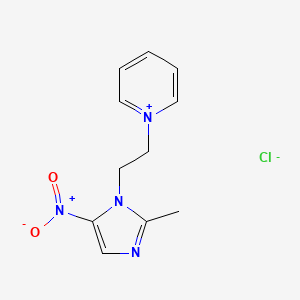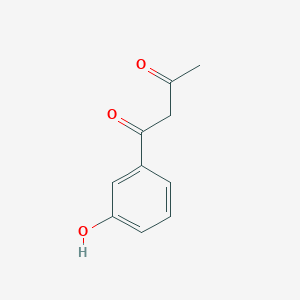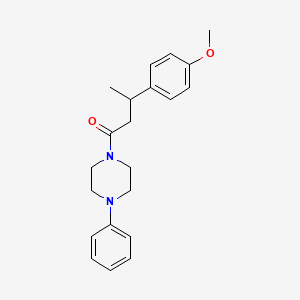
3,7-Dimethyl-8-(4-methylbenzene-1-sulfonyl)oct-6-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,7-Dimethyl-8-(4-methylbenzene-1-sulfonyl)oct-6-en-1-ol is an organic compound characterized by its unique structure, which includes a benzene ring substituted with a sulfonyl group and an octenol chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethyl-8-(4-methylbenzene-1-sulfonyl)oct-6-en-1-ol typically involves multiple steps:
Formation of the Benzene Derivative: The starting material, 4-methylbenzenesulfonyl chloride, is prepared by sulfonation of toluene followed by chlorination.
Alkylation: The benzene derivative undergoes Friedel-Crafts alkylation with an appropriate alkyl halide to introduce the octenol chain.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3,7-Dimethyl-8-(4-methylbenzene-1-sulfonyl)oct-6-en-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The double bond in the octenol chain can be reduced to form a saturated alkane.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated alkanes.
Substitution: Formation of sulfonamide or sulfonate derivatives.
Wissenschaftliche Forschungsanwendungen
3,7-Dimethyl-8-(4-methylbenzene-1-sulfonyl)oct-6-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use as a probe to study enzyme-substrate interactions due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3,7-Dimethyl-8-(4-methylbenzene-1-sulfonyl)oct-6-en-1-ol involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The octenol chain may also interact with lipid membranes, affecting membrane fluidity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methylbenzenesulfonyl chloride: A precursor in the synthesis of the target compound.
3,7-Dimethyloct-6-en-1-ol: Lacks the sulfonyl group, making it less reactive in certain chemical reactions.
4-Methylbenzenesulfonic acid: Similar structure but lacks the octenol chain.
Uniqueness
3,7-Dimethyl-8-(4-methylbenzene-1-sulfonyl)oct-6-en-1-ol is unique due to the combination of a benzene ring with a sulfonyl group and an octenol chain. This structure provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications.
Eigenschaften
| 90165-52-9 | |
Molekularformel |
C17H26O3S |
Molekulargewicht |
310.5 g/mol |
IUPAC-Name |
3,7-dimethyl-8-(4-methylphenyl)sulfonyloct-6-en-1-ol |
InChI |
InChI=1S/C17H26O3S/c1-14(11-12-18)5-4-6-16(3)13-21(19,20)17-9-7-15(2)8-10-17/h6-10,14,18H,4-5,11-13H2,1-3H3 |
InChI-Schlüssel |
JLAMIJQAKAZJCL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=CCCC(C)CCO)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Cyclohex-1-en-1-yl)-N-[2-(4-fluorophenyl)propan-2-yl]acetamide](/img/structure/B14360827.png)

![2-{4-[Butyl(3-methylbutyl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14360843.png)

![1-[1-(1,2,3,4,4a,5,6,7,8,8a-Decahydronaphthalen-1-yl)propan-2-yl]-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene](/img/structure/B14360861.png)
![4-[(6-Phenylpyridazin-3-yl)amino]butanoic acid](/img/structure/B14360866.png)




![4-[(Methylsulfanyl)methoxy]butanoic acid](/img/structure/B14360898.png)
